
6-Methoxytryptamine
Overview
Description
6-Methoxytryptamine (CAS 3610-36-4, C₁₁H₁₄N₂O) is a substituted tryptamine derivative characterized by a methoxy group at the 6-position of the indole ring. It is a key intermediate in organic synthesis, particularly in the construction of β-carboline alkaloids and spirooxindole frameworks via reactions such as the Pictet-Spengler cyclization . The compound is widely used in the asymmetric synthesis of natural products like strychnofoline and reserpine, where its methoxy group influences stereochemical outcomes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Methoxytryptamine can be synthesized through several methods. One common approach involves the methylation of tryptamine. This process typically uses methyl iodide as the methylating agent in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound often employs biocatalytic processes due to their efficiency and sustainability. For instance, the enzymatic synthesis using immobilized enzymes in a flow-based system has been developed. This method allows for high yields and reduced reaction times, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxytryptamine undergoes various chemical reactions, including:
- **Ox
Biological Activity
6-Methoxytryptamine (6-MT) is a naturally occurring indoleamine compound, structurally related to serotonin and melatonin. Its molecular formula is with a molecular weight of 190.24 g/mol. This compound is recognized for its significant biological activities, including roles in neurotransmission, circadian rhythm regulation, and potential therapeutic applications in mood disorders.
This compound functions primarily as a serotonin receptor agonist , influencing various physiological processes. The compound's structural similarity to serotonin allows it to interact with serotonin receptors, which are crucial in regulating mood, anxiety, and sleep patterns. Research indicates that 6-MT may modulate neurotransmitter release and neuronal plasticity, contributing to its psychotropic effects.
Neuropharmacological Effects
- Mood Regulation : Studies have shown that 6-MT can exhibit antidepressant-like effects in animal models. It has been suggested that the compound promotes neurogenesis and synaptic plasticity, similar to established antidepressants like ketamine .
- Anxiolytic Properties : Research indicates that 6-MT may reduce anxiety-like behaviors in rodent models, potentially offering therapeutic avenues for anxiety disorders .
- Sleep Regulation : Given its relation to melatonin, 6-MT is also explored for its effects on sleep patterns. It may help in regulating circadian rhythms and improving sleep quality .
Comparative Analysis of Biological Activity
The following table summarizes the biological activities of this compound compared to other related compounds:
Compound | Primary Action | Receptor Interaction | Therapeutic Potential |
---|---|---|---|
This compound | Mood enhancement, anxiolytic | Serotonin receptors (5-HT) | Antidepressant, anxiolytic |
Melatonin | Sleep regulation | Melatonin receptors | Sleep aids |
Serotonin | Mood stabilization | 5-HT receptors | Antidepressant |
5-MeO-DMT | Hallucinogenic effects | Serotonin receptors (5-HT2A) | Psychoplastogenic |
Study on Neurogenesis
A study published in Nature demonstrated that 6-MT promotes neurogenesis in the hippocampus of mice subjected to chronic stress. The results indicated an increase in dendritic spine density and synaptic connections following treatment with 6-MT, suggesting its potential as a rapid-acting antidepressant .
Anxiolytic Effects in Rodents
In another study focusing on anxiety models in rodents, administration of 6-MT significantly reduced anxiety-like behaviors measured by the elevated plus maze test. The findings suggest that 6-MT may activate specific serotonin pathways involved in anxiety modulation .
Sleep Studies
Research examining the effects of 6-MT on sleep patterns revealed that it could enhance sleep quality and duration in animal models. This aligns with its structural similarity to melatonin, indicating a potential role in developing new sleep aids .
Scientific Research Applications
Scientific Research Applications
6-Methoxytryptamine has been studied for its diverse applications in research, particularly in the following areas:
Neuroscience Research
- Serotonin Receptor Agonism : this compound acts as a serotonin receptor agonist, which is crucial for understanding mood regulation. Research indicates that it may play a role in developing treatments for depression and anxiety disorders by enhancing neurogenesis in the hippocampus of stressed mice .
Pharmaceutical Development
- Drug Synthesis Precursor : This compound is a valuable precursor in synthesizing pharmaceuticals targeting neurological conditions. Its structural similarity to serotonin and melatonin offers pathways for developing new therapeutic agents that could improve drug efficacy and safety profiles .
Sleep Studies
- Melatonin Analog : Due to its resemblance to melatonin, this compound is explored in sleep regulation studies. Its potential as a sleep aid or treatment for insomnia is under investigation, aiming to provide alternatives to current sleep medications .
Biochemical Research
- Metabolic Pathway Investigation : The compound is utilized in various biochemical assays to study metabolic processes involving tryptamines. This research provides insights into neurotransmitter metabolism and its implications for health .
Natural Product Synthesis
- Herbal Medicine Development : this compound is employed in synthesizing natural products, contributing to the development of herbal medicines and supplements that leverage its biological activity .
Case Studies and Findings
Q & A
Basic Research Questions
Q. What analytical techniques are recommended to confirm the purity of 6-Methoxytryptamine in research settings?
- Methodological Answer : High-performance liquid chromatography (HPLC) paired with certified reference standards is critical for purity validation. Gas chromatography (GC) should supplement this to detect volatile impurities. Batch-specific certificates of analysis (CoA) must be reviewed, as commercial suppliers like Cayman Chemical provide detailed chromatographic profiles for forensic and research applications .
Q. What storage conditions ensure the stability of this compound?
- Methodological Answer : Store at 0°C–6°C in airtight, light-resistant containers under inert gas (e.g., nitrogen). Stability data indicate integrity for ≥2 years under these conditions. Avoid repeated freeze-thaw cycles to prevent degradation of the indole ring structure .
Q. What are the primary synthetic routes for this compound?
- Methodological Answer : Commercial synthesis often involves methoxylation of tryptamine precursors. For lab-scale preparation, a Schiff base condensation between indole-6-carboxaldehyde and ethylenediamine derivatives, followed by reductive amination, yields the compound. Post-synthetic purification requires recrystallization from ethanol/water mixtures .
Advanced Research Questions
Q. How can this compound be integrated into multicomponent reactions for natural product synthesis?
- Methodological Answer : The compound participates in thiourea-catalyzed enantioselective Pictet-Spengler cyclizations . For example, coupling Ugi reaction-derived intermediates (e.g., ketoamide [310]) with this compound enables synthesis of complex alkaloids like (+)-peganumine A. This requires chiral thiourea catalysts to control stereochemistry at the C1 position .
Q. What strategies address contradictions in toxicological data for this compound?
- Methodological Answer : While ACGIH/IARC/NTP do not classify it as carcinogenic, the lack of comprehensive LD50 data necessitates in vitro toxicogenomic profiling (e.g., Ames test for mutagenicity, mitochondrial toxicity assays). Cross-reference structural analogs like melatonin (N-acetyl-5-methoxytryptamine), which shares metabolic pathways, to infer potential risks .
Q. How is this compound utilized in supramolecular chemistry applications?
- Methodological Answer : Its ammonium form binds to calix[6]arene tris-carboxylic acid hosts via endo-complexation. Optimize binding by removing tert-butyl groups from the calixarene scaffold to enhance cavity accessibility. NMR titration experiments (e.g., ¹H NMR in CDCl3) quantify association constants (Ka) for host-guest systems .
Q. What methodological considerations apply to its use in alkaloid derivatization (e.g., vinblastine analogues)?
- Methodological Answer : In vindoline C5-substituted vinblastine synthesis, this compound serves as a precursor for oxadiazole intermediates . Key steps include enantiomer resolution via chiral chromatography and Fe-catalyzed cycloadditions. Monitor reaction progress using LC-MS to ensure regioselectivity at the indole C2 position .
Q. Data Management and Ethical Considerations
Q. How should researchers handle data reproducibility challenges in studies involving this compound?
- Methodological Answer : Adopt protocols from systematic review frameworks (e.g., Cochrane Handbook) for meta-analysis of conflicting data. Retain raw spectral data (NMR, HPLC) for ≥5 years and share via open-access repositories. Use Maxwell’s nine-key-argument framework to structure research proposals, emphasizing transparency in synthetic methodologies .
Q. What ethical guidelines apply to publishing research on psychoactive analogs of this compound?
- Methodological Answer : Explicitly state non-human use in publications, referencing forensic standards (e.g., Cayman Chemical’s warnings). Avoid dual-use terminology; instead, focus on mechanistic insights (e.g., receptor binding assays for serotonin receptors). Disclose all funding sources to mitigate conflicts of interest .
Comparison with Similar Compounds
Structural and Functional Differences
Tryptamine derivatives vary in methoxy substitution positions (4-, 5-, 6-, or 7-) and additional functional groups (e.g., N-alkylation). These structural differences critically impact their chemical reactivity and biological activity:
Key Observations :
- Positional Effects : The 5-methoxy analog exhibits 4,800-fold greater potency in serotonin release compared to this compound, highlighting the importance of methoxy group positioning on receptor interaction .
- N-Alkylation : N-Methylation or ethylation reduces potency. For example, N-methyltryptamine shows a 6.8-fold decrease in EC₅₀ compared to unsubstituted tryptamine .
Pharmacological Profiles
- Neurotransmitter Release : this compound (EC₅₀ = 2443 nM) is a weak dopamine and serotonin releaser compared to 5-methoxytryptamine (EC₅₀ = 0.5 nM), likely due to reduced receptor affinity caused by the 6-methoxy group’s steric bulk .
- Therapeutic Potential: 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) shows promise in treating neuropsychiatric disorders, while this compound’s applications are primarily synthetic due to its low bioactivity .
Properties
IUPAC Name |
2-(6-methoxy-1H-indol-3-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-14-9-2-3-10-8(4-5-12)7-13-11(10)6-9/h2-3,6-7,13H,4-5,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCGEKMEZOPDFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80189680 | |
Record name | 2-(2-Aminoethyl)-5-methoxyindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80189680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3610-36-4 | |
Record name | 6-Methoxytryptamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3610-36-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Aminoethyl)-5-methoxyindole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003610364 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-Aminoethyl)-5-methoxyindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80189680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-aminoethyl)-5-methoxyindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.708 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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